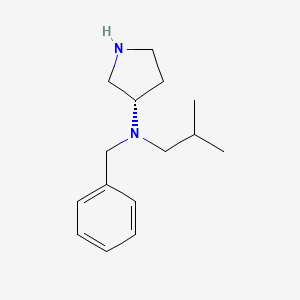
L-Alanyl-L-valyl-L-alanyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-valyl-L-alanyl-L-threonine is a tetrapeptide composed of the amino acids alanine, valine, and threonine. Peptides like this one are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-valyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidative modifications can occur, particularly at the threonine residue, which has a hydroxyl group susceptible to oxidation.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).
Oxidation: Oxidizing agents like hydrogen peroxide or specific enzymes.
Substitution: Using SPPS, amino acids can be substituted during the synthesis process.
Major Products
Hydrolysis: Produces individual amino acids (alanine, valine, threonine).
Oxidation: Produces oxidized forms of the peptide or specific residues.
Substitution: Produces peptide analogs with modified sequences.
Applications De Recherche Scientifique
L-Alanyl-L-valyl-L-alanyl-L-threonine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or cell membranes. The interaction can modulate the activity of these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and target of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-threonine: Another dipeptide with alanine and threonine.
L-Valyl-L-alanine: A dipeptide with valine and alanine.
Propriétés
Numéro CAS |
798540-86-0 |
|---|---|
Formule moléculaire |
C15H28N4O6 |
Poids moléculaire |
360.41 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O6/c1-6(2)10(18-12(21)7(3)16)14(23)17-8(4)13(22)19-11(9(5)20)15(24)25/h6-11,20H,16H2,1-5H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
Clé InChI |
HCICWTMITGJTEX-HHKYUTTNSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


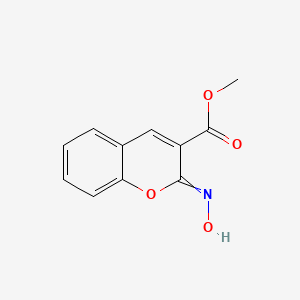
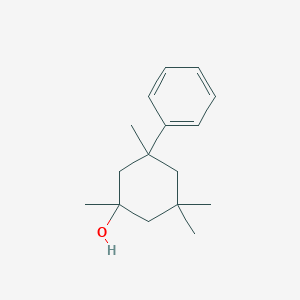
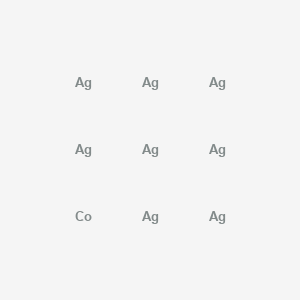
![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
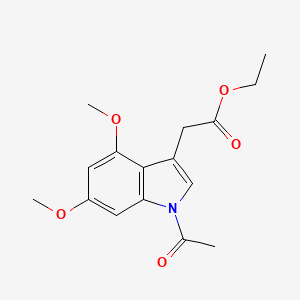
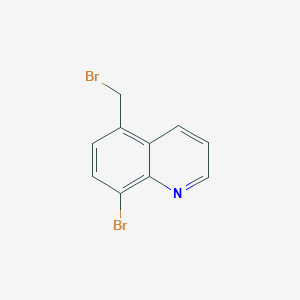
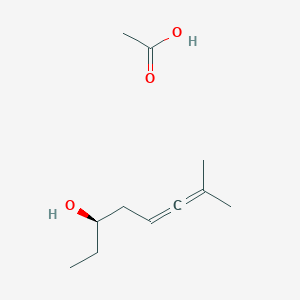
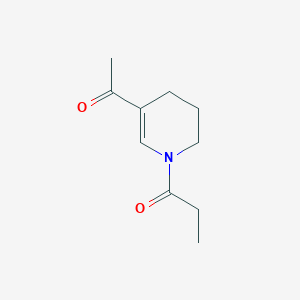
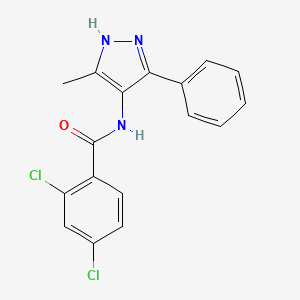
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)
